2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide
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Overview
Description
2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Sulfonylation: The benzothiazole derivative is then sulfonylated using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Group: The final step involves coupling the sulfonylated benzothiazole with a phenyl group through an ethane-1-sulfonamide linkage. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide is primarily attributed to its ability to inhibit the activity of certain enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Benzothiazole Derivatives: Compounds with a benzothiazole core, used in various applications including dyes and pharmaceuticals.
Uniqueness
2-Phenyl-N-[2-(propane-1-sulfonyl)-1,3-benzothiazol-6-YL]ethane-1-sulfonamide stands out due to its unique combination of a benzothiazole core and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O4S3 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-1,3-benzothiazol-6-yl)ethanesulfonamide |
InChI |
InChI=1S/C18H20N2O4S3/c1-2-11-26(21,22)18-19-16-9-8-15(13-17(16)25-18)20-27(23,24)12-10-14-6-4-3-5-7-14/h3-9,13,20H,2,10-12H2,1H3 |
InChI Key |
BIAPTMRNSBSZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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